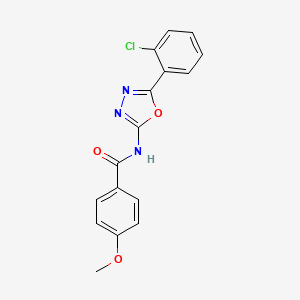

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, also known as OXA-239, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of oxadiazole derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The reaction between N-phenylbenzamidine and O-acetylbenzeneoximoyl chloride in methanol solution led to the unexpected formation of a compound with a related 1,2,4-oxadiazole structure, highlighting the complexity and unpredictability of reactions involving oxadiazole derivatives. This study's findings, confirmed through X-ray analysis, underline the importance of structural analysis in understanding the behavior of such compounds in chemical synthesis (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

Antimicrobial Applications

A series of compounds including the N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide framework were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains, suggesting potential applications in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Enzyme Inhibition Studies

Research on novel heterocyclic compounds derived from similar structural frameworks has shown significant inhibition of lipase and α-glucosidase enzymes. These findings point to potential therapeutic applications in treating conditions like obesity and diabetes by inhibiting key enzymes involved in nutrient absorption and metabolism (Bekircan, Ülker, & Menteşe, 2015).

Exploration of Liquid Crystalline Properties

Studies have also focused on the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials, exploring their potential applications in electronic displays and other devices. The unique electronic absorption and fluorescence spectra of these compounds in various liquid-crystalline environments suggest their suitability for use in OLEDs and similar technologies (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

Pharmaceutical and Medicinal Chemistry

The exploration of novel 1,3,4-oxadiazole derivatives, including those related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, has led to the identification of compounds with potential anticonvulsant and sedative-hypnotic activities. These findings suggest a promising avenue for the development of new therapeutic agents targeting central nervous system disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Mécanisme D'action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction could potentially result in changes to the function of the target receptors, leading to the observed biological effects.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown potent antiviral activities, suggesting that they may have significant effects at the molecular and cellular level .

Action Environment

The environment can significantly impact the effectiveness of similar compounds, influencing factors such as absorption, distribution, metabolism, and excretion .

Propriétés

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHCKFVQUJTGGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2384703.png)

![6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2384708.png)

![5-((3-Chloro-2-methylphenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2384711.png)

![4-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2384713.png)

![2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2384714.png)